molecular formula C16H22O4 B15170312 6-Hexanoyl-3-methoxy-2-methylphenyl acetate CAS No. 647008-31-9

6-Hexanoyl-3-methoxy-2-methylphenyl acetate

Cat. No.: B15170312
CAS No.: 647008-31-9
M. Wt: 278.34 g/mol
InChI Key: OUKJDKWUAICCSQ-UHFFFAOYSA-N
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Description

6-Hexanoyl-3-methoxy-2-methylphenyl acetate is an organic compound with a complex structure that includes a hexanoyl group, a methoxy group, and a methylphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexanoyl-3-methoxy-2-methylphenyl acetate typically involves the esterification of 6-hexanoyl-3-methoxy-2-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Hexanoyl-3-methoxy-2-methylphenyl acetate can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hexanoyl group can be reduced to a primary alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-hexanoyl-3-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 6-hexanol-3-methoxy-2-methylphenyl acetate.

    Substitution: Formation of 6-hexanoyl-3-methoxy-2-methylphenyl derivatives with various functional groups.

Scientific Research Applications

6-Hexanoyl-3-methoxy-2-methylphenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 6-Hexanoyl-3-methoxy-2-methylphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hexanoyl-3-methoxy-2-methylbenzoic acid
  • 6-Hexanol-3-methoxy-2-methylphenyl acetate
  • 6-Hexanoyl-3-methoxy-2-methylphenyl derivatives

Uniqueness

6-Hexanoyl-3-methoxy-2-methylphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

647008-31-9

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

(6-hexanoyl-3-methoxy-2-methylphenyl) acetate

InChI

InChI=1S/C16H22O4/c1-5-6-7-8-14(18)13-9-10-15(19-4)11(2)16(13)20-12(3)17/h9-10H,5-8H2,1-4H3

InChI Key

OUKJDKWUAICCSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C=C1)OC)C)OC(=O)C

Origin of Product

United States

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